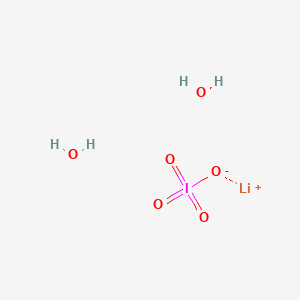
3-Isobutylmorpholine
Übersicht
Beschreibung
3-Isobutylmorpholine (3-IBM) is an organic compound belonging to the morpholine family of compounds. It is a colorless liquid with a faint odor, and it is soluble in water, alcohol, and ether. 3-IBM is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and other chemicals. It also serves as an intermediate in the synthesis of other compounds. In addition, 3-IBM is used as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
1. Environmental Applications
A study by Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as an effective adsorbent for removing pesticides, including dimetomorph (a morpholine derivative), from wastewaters. This research highlights the potential of using biomaterials for environmental cleanup, particularly in removing contaminants like pesticides from water sources (Boudesocque et al., 2008).
2. Polymer Science
Feng et al. (1999) conducted research on ABA type block copolymers, incorporating poly[3(S)-isobutylmorpholine-2,5-dione] (a morpholine-based polymer). This study provides insights into the synthesis and properties of these copolymers, highlighting their potential applications in the field of materials science (Feng et al., 1999).
3. Medicinal Chemistry
Walker et al. (2012) focused on the synthesis of a novel morpholine-based building block, 3-oxa-6-azabicyclo[3.1.1]heptane, for use in medicinal chemistry research. This compound, due to its morpholine structure, holds significance in drug development, particularly as a building block in the synthesis of various pharmacologically active compounds (Walker et al., 2012).
4. Analytical Chemistry
Olgun et al. (2014) utilized a modified Folin-Ciocalteu spectrophotometric method for determining ascorbic acid in complex matrices, where the interference effects of other flavonoids and phenolics were overcome by preliminary extraction. This method, involving the use of isobutanol, highlights the role of morpholine derivatives in enhancing the analytical techniques for quantifying substances in complex samples (Olgun et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylmorpholine | |
CAS RN |
959238-46-1 | |
| Record name | 3-(2-methylpropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)


![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)







![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)

